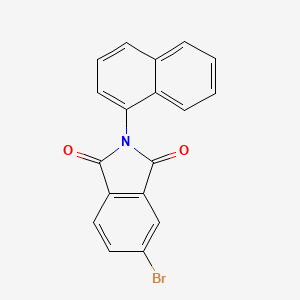![molecular formula C16H12N6 B14145009 5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline](/img/structure/B14145009.png)
5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline is a complex heterocyclic compound that features a quinoxaline core linked to a benzimidazole moiety through a hydrazone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline typically involves the condensation of 1,2-diaminobenzene with a suitable diketone, followed by further functionalization to introduce the benzimidazole moiety. One common method involves the reaction of 1,2-diaminobenzene with glyoxal to form quinoxaline, which is then reacted with 2-hydrazinobenzimidazole under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
化学反応の分析
Types of Reactions
5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole-quinoxaline derivatives.
科学的研究の応用
5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It can inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Quinoxaline: A simpler analog with a similar core structure but lacking the benzimidazole moiety.
Benzimidazole: Another related compound that forms the basis of many pharmaceutical agents.
Uniqueness
5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline is unique due to its combined quinoxaline and benzimidazole structures, which confer enhanced biological activity and versatility in chemical reactions compared to its simpler analogs .
特性
分子式 |
C16H12N6 |
|---|---|
分子量 |
288.31 g/mol |
IUPAC名 |
N-[(E)-quinoxalin-5-ylmethylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C16H12N6/c1-2-6-13-12(5-1)20-16(21-13)22-19-10-11-4-3-7-14-15(11)18-9-8-17-14/h1-10H,(H2,20,21,22)/b19-10+ |
InChIキー |
DSOZIFRJKPWNTI-VXLYETTFSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=C4C(=CC=C3)N=CC=N4 |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=C4C(=CC=C3)N=CC=N4 |
溶解性 |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)

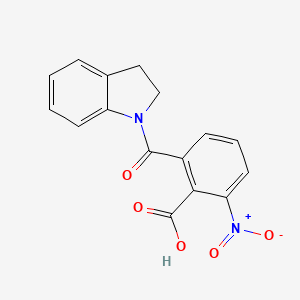
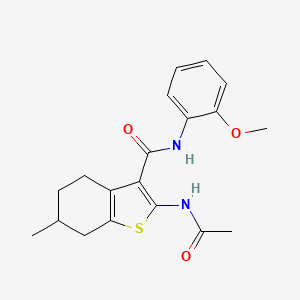
![Morpholine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B14144953.png)
![7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B14144954.png)

![2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid](/img/structure/B14144971.png)
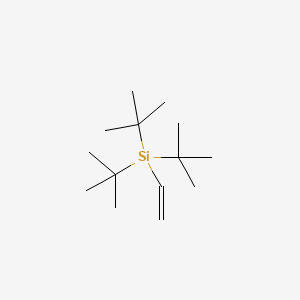
![2-((2-(3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14144980.png)
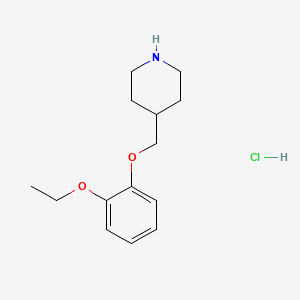
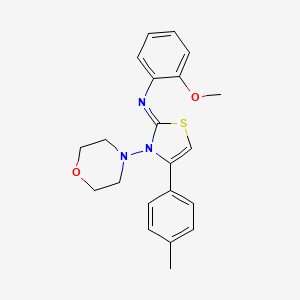
![[2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14145018.png)
